molecular formula C16H16ClN3O3 B15016333 2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15016333
M. Wt: 333.77 g/mol
InChI Key: PYDWCWUDOLIOQQ-DJKKODMXSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group, a hydroxy-methoxyphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with acetohydrazide, followed by the reaction with 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its hydrazide moiety which is known to exhibit biological activity.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through its hydrazide and aromatic moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]acetohydrazide
  • 2-[(4-Methoxyphenyl)amino]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]benzohydrazide

Uniqueness

2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenyl and hydroxy-methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16ClN3O3/c1-23-14-6-7-15(21)11(8-14)9-19-20-16(22)10-18-13-4-2-12(17)3-5-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

PYDWCWUDOLIOQQ-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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